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Compound of Interest

Compound Name: Cresyl glycidyl ether

Cat. No.: B1193916

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for p-
Cresyl Glycidyl Ether (PCGE), a compound of interest in various chemical and
pharmaceutical research fields. This document presents a summary of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for p-Cresyl Glycidyl Ether.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.10 d 2H Ar-H
~6.85 d 2H Ar-H
~4.15 dd 1H O-CH:z (glycidyl)
~3.90 dd 1H O-CH:z (glycidyl)
~3.30 m 1H CH (glycidyl)
~2.85 dd 1H CHz (glycidyl)
~2.70 dd 1H CHz (glycidyl)
~2.30 S 3H Ar-CHs

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary slightly.

L] 13

Chemical Shift (6) ppm

Assignment

156.6 Ar-C (quaternary, attached to O)
130.4 Ar-C (quaternary, attached to CHs)
130.0 Ar-CH

114.6 Ar-CH

69.1 O-CH:z (glycidyl)

50.2 CH (glycidyl)

44.8 CHz (glycidyl)

20.5 Ar-CHs

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920, ~2850 Medium Aliphatic C-H stretch

~1610, ~1510 Strong Aromatic C=C stretch

~1240 Strong Aryl-O-C stretch (asymmetric)
~1040 Strong C-O-C stretch (symmetric)
~915, ~840 Strong Epoxide ring vibrations

ble 4: E El ization)

m/z Relative Intensity (%) Assignment

164 40 [M]* (Molecular lon)[1]

108 100 ;I\:IO;J I(03)3H40]+ (Loss of glycidyl
107 60 [C7H7O]*

91 30 [C7H7]* (Tropylium ion)

77 25 [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR Spectra Acquisition:

o Sample Preparation: A sample of p-cresyl glycidyl ether (typically 5-10 mg) is dissolved
in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIsz) ina 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).
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o Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a proton frequency of 400 MHz or higher.

o 'H NMR Parameters:

Pulse Program: A standard single-pulse experiment is used.

Acquisition Time: Typically 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

o 13C NMR Parameters:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required
due to the low natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed,
phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

o Sample Preparation: A small drop of neat p-cresyl glycidyl ether is placed directly onto
the ATR crystal (e.g., diamond or zinc selenide).

o Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then recorded.

The spectral range is typically 4000-400 cm—1.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI):

o Sample Preparation: A dilute solution of p-cresyl glycidyl ether is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

o Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization source is used.

o GC Conditions:
» |njector Temperature: Typically 250 °C.

= Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is
commonly used.

= Oven Temperature Program: A temperature gradient is employed, for example, starting
at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.

» Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
o MS Conditions:
» |onization Mode: Electron lonization (EIl) at 70 eV.

» Mass Range: Typically scanned from m/z 40 to 400.
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» |on Source Temperature: Typically 230 °C.

o Data Analysis: The resulting mass spectrum for the GC peak corresponding to p-cresyl
glycidyl ether is analyzed to identify the molecular ion and major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like p-cresyl glycidyl ether.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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